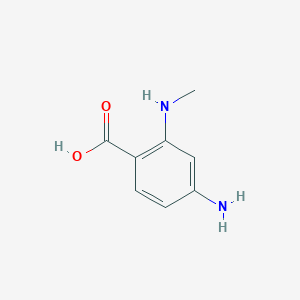

4-Amino-2-(methylamino)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H10N2O2 |

|---|---|

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

4-amino-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) |

InChI-Schlüssel |

FBTPSJNXDXUAJK-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C=CC(=C1)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally proceeds via:

- Preparation of a substituted benzoic acid or its ester precursor.

- Conversion of the aldehyde or ester group to an oxime intermediate.

- Catalytic reduction of the oxime to the corresponding amine.

- Optional methylation of the amino group to introduce the methylamino substituent.

This approach leverages well-established organic transformations such as oximation and catalytic hydrogenation under controlled conditions.

Oximation of 4-Formylbenzoic Acid or Its Esters

A key step involves reacting 4-carboxybenzaldehyde or its alkyl esters (e.g., methyl 4-formylbenzoate) with hydroxylamine to form the corresponding oxime intermediate.

- Typical conditions: Reaction in aqueous or alcoholic medium at ambient temperature (25–35 °C) with stirring for 2 hours.

- The oximation step yields methyl 4-hydroxyiminomethylbenzoate or similar oxime derivatives.

- Completion is confirmed by NMR spectroscopy, showing characteristic shifts corresponding to the oxime functionality.

Catalytic Reduction of Oxime to Amino Compound

The oxime intermediate is then subjected to catalytic hydrogenation to convert the oxime group into the amino group, producing 4-aminomethylbenzoic acid derivatives.

- Catalysts: Commonly used catalysts include palladium on carbon (Pd/C), Raney nickel, ruthenium on carbon (Ru/C), or other noble metal catalysts such as platinum, rhodium, or iridium.

- Reaction conditions: Hydrogen pressure typically around 10 kg/cm² (approximately 10 atm), temperatures ranging from room temperature to 150–160 °C, with stirring speeds between 1200 to 2500 rpm to ensure good gas-liquid contact.

- The reaction is often performed in the presence of aqueous sodium hydroxide or ammonia to maintain alkaline conditions, which improves yield and reduces byproduct formation.

- Reaction times vary from 3 to 9 hours depending on catalyst and conditions.

Methylation of Amino Group

To obtain the 2-(methylamino) substitution, methylation of the amino group can be performed post-amination using methylating agents under controlled conditions, although specific methylation procedures for this compound are less commonly detailed in the literature and may require further optimization.

Detailed Experimental Data and Reaction Parameters

| Step | Reagents/Conditions | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Stirring Speed (rpm) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Oximation | 4-formylbenzoic acid + hydroxylamine hydrochloride | None | 25–35 | Atmospheric | 800 | ~99 | Reaction time ~2 hours; confirmed by NMR |

| Catalytic reduction | Oxime + NaOH + H₂ | Pd/C (5–10% Pd by weight) | 150–160 | 10 | 1200–2500 | 93.5–99.5 | Reaction time 3–9 hours; stirring speed critical for conversion efficiency |

| Methylation (general) | Amino compound + methylating agent (e.g., methyl iodide) | Typically base catalyst | Variable | Atmospheric | Variable | Variable | Not extensively detailed; requires further study for optimization |

Influence of Stirring Speed and Reaction Time on Yield

Experimental data show that stirring speed significantly affects the hydrogenation efficiency:

| Experiment | Stirring Speed (rpm) | Reaction Time (hours) | Conversion to 4-Amino Compound (%) | Notes |

|---|---|---|---|---|

| 1 | 1200 | 3 | High | Optimal stirring speed for yield |

| 2 | 2000 | 3.5 | Lower than experiment 1 | Excessive stirring reduces yield |

| 3 | 700 | 2.5 | Low | Insufficient stirring reduces H₂ contact |

| 4 | 1000 | 8.5 | Moderate | Longer time compensates for stirring |

This indicates an optimal stirring speed range of approximately 1200–1700 rpm for efficient hydrogen transfer and conversion.

Effect of Sodium Hydroxide Concentration

The amount of sodium hydroxide added influences the reaction yield and byproduct formation:

- NaOH amount between 0.2 to 1.0 times the weight of the oxime intermediate is preferred.

- Lower NaOH leads to lower conversion and higher dimeric byproducts.

- Excess NaOH (>1.0 times) decreases hydrogen solubility, reducing reduction efficiency.

Representative Synthetic Route Example

A detailed synthetic sequence from literature is as follows:

Esterification : 4-formylbenzoic acid (1.00 g) is refluxed with methanol (5 mL) at 80–90 °C for 3 hours to form methyl 4-formylbenzoate.

Oximation : Hydroxylamine hydrochloride is added to the ester solution and stirred at 25–35 °C for 2 hours to yield methyl 4-hydroxyiminomethylbenzoate.

Catalytic Hydrogenation : The oxime solution is treated with 5% Ru/C catalyst, sodium hydroxide (0.27 g), and 28% aqueous ammonia (4.5 mL) in an autoclave under hydrogen pressure (10 kg/cm²) at 150–160 °C for 9 hours.

Work-up : Catalyst is filtered off, the reaction mixture is concentrated, acidified to pH 7 with hydrochloric acid, filtered, and vacuum dried to yield 4-aminomethylbenzoic acid with a 93.6% yield.

Byproducts such as 4-hydroxymethylbenzoic acid and 4-methylbenzoic acid are minor (3.6% and 2.5%, respectively).

Additional Synthetic Approaches and Modifications

- Other catalysts such as palladium on carbon (Pd/C) with varying Pd content (1–15% by weight) have been used effectively.

- Alternative hydrogenation catalysts include Raney nickel and ruthenium on carbon.

- Microwave-assisted synthesis and Schiff base formation have been explored for related aminobenzoic acid derivatives, enhancing reaction rates and yields.

- Dual functionality derivatives have been synthesized by further modification of the amino or carboxyl groups.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Oximation Temperature | 25–35 °C | Ensures complete oxime formation |

| Hydrogen Pressure | 10–21 kg/cm² | Higher pressure improves reduction rate |

| Catalyst Type | Pd/C, Ru/C, Raney Ni | Pd/C preferred for high purity and yield |

| Catalyst Loading | 1–15% Pd by weight (for Pd/C) | Influences reaction rate and catalyst efficiency |

| Stirring Speed | 1200–1700 rpm | Optimal for hydrogen contact and conversion |

| NaOH Amount | 0.2–1.0 times oxime weight | Controls pH, yield, and byproduct formation |

| Reaction Time | 3–9 hours | Longer times increase conversion but may reduce efficiency if excessive |

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Further reduced amines.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(methylamino)benzoic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Amino-2-(methylamino)benzoic acid involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituent at the 2-position significantly influences solubility, stability, and biological activity. Key analogs are compared below:

Substituent Effects on Properties

- Electron-Withdrawing Groups (-Cl, -CF₃): Increase acidity and reduce solubility in nonpolar solvents but enhance stability in biological environments .

- Electron-Donating Groups (-OCH₃, -NHCH₃) : Improve solubility in aqueous media and may enhance binding to hydrophilic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.